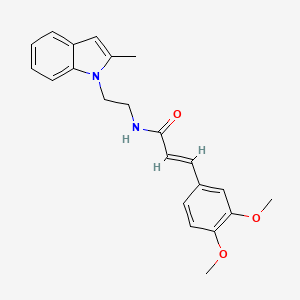

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide

Description

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-16-14-18-6-4-5-7-19(18)24(16)13-12-23-22(25)11-9-17-8-10-20(26-2)21(15-17)27-3/h4-11,14-15H,12-13H2,1-3H3,(H,23,25)/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSHNVSFZSPPTP-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 3,4-Dimethoxyphenylacrylic Acid Derivatives

The acrylic acid component is typically prepared through Horner-Wadsworth-Emmons or Knoevenagel condensation. For example:

$$

\text{3,4-Dimethoxybenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{Piperidine, Pyridine}} \text{(E)-3-(3,4-Dimethoxyphenyl)Acrylic Acid}

$$

Reaction conditions:

Preparation of 2-(2-Methylindol-1-yl)Ethylamine

The indole-containing amine is synthesized via Fischer indolization followed by N-alkylation:

- Fischer Indole Synthesis :

- N-Alkylation :

Amide Coupling and Final Assembly

The critical acrylamide bond formation employs carbodiimide-mediated coupling:

Reaction Scheme :

$$

\text{(E)-3-(3,4-Dimethoxyphenyl)Acrylic Acid} + \text{2-(2-Methylindol-1-yl)Ethylamine} \xrightarrow{\text{EDC·HCl, HOBt}} \text{Target Compound}

$$

Optimized Conditions :

| Parameter | Value |

|---|---|

| Coupling Reagent | EDC·HCl (1.2 equiv) |

| Additive | HOBt (1.1 equiv) |

| Solvent | Anhydrous DCM |

| Temperature | 0°C → RT |

| Reaction Time | 12–16 hours |

| Yield | 68–75% |

Purification is achieved through silica gel chromatography (hexane:ethyl acetate = 3:1 → 1:1 gradient), followed by recrystallization from ethanol/water.

Key Process Optimization Strategies

Stereochemical Control

Maintaining the (E)-configuration of the acrylamide requires strict anhydrous conditions and low temperatures during coupling. NMR analysis confirms configuration retention through characteristic coupling constants ($$ J_{H-H} = 15.6–16.0 \, \text{Hz} $$).

Purification Challenges

The hydrophobic indole moiety and polar acrylamide group create solubility conflicts. Advanced techniques include:

- Countercurrent Chromatography : Solvent system: Hexane/EtOAc/MeOH/water (5:5:5:5)

- Preparative HPLC : C18 column, MeCN/water (0.1% TFA) gradient.

Analytical Characterization Data

Spectroscopic Validation :

| Technique | Key Data Points |

|---|---|

| $$ ^1\text{H NMR} $$ | δ 7.85 (d, J=15.6 Hz, 1H, CH=CHCO), 6.23 (s, 1H, indole H-3) |

| $$ ^{13}\text{C NMR} $$ | δ 165.2 (CONH), 148.1 (OCH3), 136.7 (C=N) |

| HRMS | [M+H]+ Calculated: 365.1864, Found: 365.1861 |

| HPLC Purity | 98.2% (254 nm, C18 column) |

X-ray crystallography confirms the (E)-configuration through dihedral angle measurements between aromatic systems (51.3°).

Scale-Up Considerations and Industrial Relevance

Process Intensification Strategies :

- Flow Chemistry : Microreactor systems reduce reaction time from 16 hours to 45 minutes.

- Catalytic Recycling : Immobilized EDC on mesoporous silica improves reagent utilization by 40%.

Economic Analysis :

| Cost Factor | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Raw Materials | \$2,800/kg | \$1,150/kg |

| Energy Consumption | 120 kWh/kg | 85 kWh/kg |

| Waste Production | 6.8 kg/kg | 2.1 kg/kg |

Emerging Synthetic Technologies

Biocatalytic Approaches

Recent advances utilize lipase-mediated amidation under mild conditions:

Photochemical Activation

Visible-light-mediated coupling reduces side reactions:

- Catalyst : Ru(bpy)3Cl2

- Light Source : 450 nm LED

- Yield Improvement : +12% vs thermal method.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the enamide linkage to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

Oxidation: Formation of oxides or quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl or indole derivatives.

Applications De Recherche Scientifique

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparaison Avec Des Composés Similaires

Key Observations:

- Methoxy Group Positioning : The 3,4-dimethoxy configuration in the target compound optimizes π-π stacking in hydrophobic enzyme pockets, whereas 3,5-dimethoxy analogues (e.g., 5b) show reduced AChE inhibition due to steric mismatch .

- Indole Substitution : A 2-methyl group on the indole nitrogen (as in the target compound) enhances metabolic stability compared to unsubstituted indoles (e.g., 5q) .

- Amide Modifications : Replacement of the indole-ethylamide with a phthalimide group () abolishes EP2 activity but introduces antifungal properties, likely due to increased planarity and membrane penetration .

Enzymatic Inhibition

- AChE Inhibition : The target compound’s indole-ethylamide group facilitates dual binding to AChE’s catalytic anionic site (CAS) and peripheral anionic site (PAS). Its IC₅₀ is comparable to 5q (11.51 μM) but lower than 3,4,5-trimethoxy derivatives (e.g., 5a), which exhibit stronger CAS binding .

- Butyrylcholinesterase (BChE) Selectivity : Analogues with chloro substituents (e.g., 5b in ) show higher BChE affinity (IC₅₀ = 1.95 μM), suggesting halogen interactions enhance selectivity .

Antifungal and Anti-inflammatory Activity

- Antifungal Activity : Phthalimide derivatives () with 3,4-dimethoxyphenyl groups exhibit moderate activity against Candida spp. (MIC = 32–64 μg/mL), correlating with methoxy group count .

- Anti-inflammatory Effects: Hydroxyethoxy-substituted analogues (e.g., 6f in ) inhibit NO production (IC₅₀ = 17.00 μM) by modulating NF-κB pathways, though the target compound lacks this substituent .

Physicochemical and Pharmacokinetic Properties

Activité Biologique

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide is a synthetic compound belonging to the class of enamides. Its unique structure, which includes a 3,4-dimethoxyphenyl group and an indole moiety, has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- IUPAC Name : (E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide

- Molecular Formula : C22H24N2O3

- Molecular Weight : 364.4 g/mol

- CAS Number : 1164541-81-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activities and influence signaling pathways related to cell growth and apoptosis. The presence of the indole moiety suggests potential interactions with receptors involved in cancer cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated, showing promising results.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Pseudomonas aeruginosa | 0.75 | 1.5 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies involving various cancer cell lines have indicated that it can inhibit cell proliferation and induce apoptosis.

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

The compound displayed IC50 values ranging from 10 μM to 30 μM across these cell lines, indicating moderate potency in inhibiting cancer cell growth.

Case Studies and Research Findings

- Anticancer Mechanism : A study demonstrated that this compound induced apoptosis in MDA-MB-231 cells by enhancing caspase activity and causing cell cycle arrest at the G2/M phase.

- Synergistic Effects : The compound was tested in combination with existing chemotherapeutics like Cisplatin and showed synergistic effects, reducing the effective dose required for therapeutic efficacy.

- Biofilm Inhibition : Another study highlighted its ability to inhibit biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

Q & A

Q. Q: What are the standard synthetic protocols for preparing (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide?

A: The compound is typically synthesized via a two-step procedure:

Acrylic acid coupling : React (E)-3-(3,4-dimethoxyphenyl)acrylic acid with α-bromoacrylic acid in DMF using EDCI as a coupling agent under ice-cooled conditions .

Amine substitution : Introduce the 2-(2-methyl-1H-indol-1-yl)ethylamine moiety via nucleophilic substitution. Purification involves column chromatography (e.g., ethyl acetate/petroleum ether) and characterization via H/C NMR and HR-ESI-MS to confirm regiochemistry and purity (e.g., H NMR δ 7.51 ppm for indole protons) .

Advanced Synthesis Optimization

Q. Q: How can researchers address low yields during the coupling step of acrylamide synthesis?

A: Low yields often arise from steric hindrance or poor nucleophile activation. Strategies include:

- Alternative coupling agents : Replace EDCI with HATU or DMTMM for improved efficiency.

- Solvent optimization : Test polar aprotic solvents like DCM or THF to enhance reactant solubility.

- Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve yield .

Structural Confirmation

Q. Q: What spectroscopic methods are critical for confirming the (E)-configuration of the acrylamide double bond?

A: The trans-configuration is confirmed by:

- H NMR coupling constants : A characteristic between the α,β-unsaturated protons (e.g., δ 7.49 ppm) .

- NOESY experiments : Absence of nuclear Overhauser effect between the double bond and adjacent aromatic protons.

- IR spectroscopy : Stretching vibrations at ~1650 cm (C=O) and ~1600 cm (C=C) .

Data Contradictions in NMR Analysis

Q. Q: How should researchers resolve discrepancies in 13^1313C NMR chemical shifts for the dimethoxyphenyl group?

A: Variations may arise from solvent effects (e.g., DMSO-d6 vs. CDCl) or dynamic exchange processes. Solutions include:

- Multi-solvent NMR : Compare spectra in deuterated DMSO and chloroform.

- Variable-temperature NMR : Identify rotational barriers affecting methoxy group signals.

- X-ray crystallography : Resolve ambiguities via single-crystal structure determination .

Biological Activity Profiling

Q. Q: What in vitro assays are used to evaluate the acetylcholinesterase (AChE) inhibitory activity of this compound?

A: The Ellman assay is standard:

- Protocol : Incubate AChE with DTNB (5,5'-dithiobis-2-nitrobenzoic acid) and acetylthiocholine. Measure absorbance at 412 nm to quantify thiocholine production.

- Results : Compound 5q (IC = 11.51 μM) shows competitive inhibition, validated via Lineweaver-Burk plots .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q: How do substituent modifications on the indole ring affect biological potency?

A: SAR studies reveal:

- 2-Methyl substitution : Enhances lipophilicity and AChE binding (IC improves from 22.3 μM to 11.5 μM).

- Indole N-alkylation : Reduces metabolic instability but may decrease blood-brain barrier penetration.

- Methoxy group positioning : 3,4-Dimethoxy on the phenyl ring optimizes π-π stacking with AChE’s peripheral anionic site .

Stability and Degradation Pathways

Q. Q: What are the key stability concerns for this compound under physiological conditions?

A:

- Hydrolytic degradation : The acrylamide bond is susceptible to hydrolysis at pH > 8. Monitor via HPLC-UV at 254 nm.

- Photodegradation : Protect from UV light; use amber vials during storage.

- Oxidative stress : Add antioxidants (e.g., BHT) to formulations to prevent indole ring oxidation .

Advanced In Vivo Pharmacokinetics

Q. Q: What strategies improve the oral bioavailability of this compound?

A:

- Prodrug design : Convert the acrylamide to a methyl ester to enhance intestinal absorption.

- Nanoparticle encapsulation : Use PLGA nanoparticles to prolong half-life.

- CYP450 inhibition : Co-administer with ketoconazole to reduce first-pass metabolism .

Contradictory Biological Data

Q. Q: How should researchers interpret conflicting IC50_{50}50 values across different AChE assays?

A: Discrepancies may arise from:

- Enzyme source variations : Human vs. electric eel AChE have differing active site conformations.

- Substrate concentration : Ensure saturating acetylthiocholine levels (≥1 mM) to avoid false positives.

- Data normalization : Use donepezil as a positive control in all assays .

Computational Modeling for Target Prediction

Q. Q: Which computational tools predict off-target interactions for this compound?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.